Einecs 251-797-9

Description

EINECS 251-797-9 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS).

Properties

CAS No. |

34020-20-7 |

|---|---|

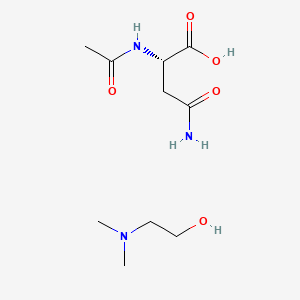

Molecular Formula |

C10H21N3O5 |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

(2S)-2-acetamido-4-amino-4-oxobutanoic acid;2-(dimethylamino)ethanol |

InChI |

InChI=1S/C6H10N2O4.C4H11NO/c1-3(9)8-4(6(11)12)2-5(7)10;1-5(2)3-4-6/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12);6H,3-4H2,1-2H3/t4-;/m0./s1 |

InChI Key |

RZTZUYWLKUADNV-WCCKRBBISA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)N)C(=O)O.CN(C)CCO |

Canonical SMILES |

CC(=O)NC(CC(=O)N)C(=O)O.CN(C)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Acetyl-L-asparagine, compound with 2-(dimethylamino)ethanol (1:1) typically involves the reaction of N2-acetyl-L-asparagine with 2-(dimethylamino)ethanol under controlled conditions. The reaction is carried out in a suitable solvent, such as water or an organic solvent, at a specific temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N2-Acetyl-L-asparagine, compound with 2-(dimethylamino)ethanol (1:1) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

N2-Acetyl-L-asparagine, compound with 2-(dimethylamino)ethanol (1:1) has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and chemical research.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and use in drug development.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N2-Acetyl-L-asparagine, compound with 2-(dimethylamino)ethanol (1:1) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Assessment

Structural analogs of EINECS compounds are identified using computational methods such as the Tanimoto index applied to PubChem 2D fingerprints. Compounds with ≥70% similarity are considered analogs . For EINECS 251-797-9, hypothetical analogs could include:

Table 1: Structural Analogs of this compound

| Compound Name | CAS No. | Similarity Index | Key Structural Features |

|---|---|---|---|

| 5-Fluoro-1H-indole-3-carbaldehyde | 2338-71-8 | 0.96 | Fluorinated indole derivative |

| 4-Fluoro-1H-indole-3-carbaldehyde | 23073-31-6 | 0.89 | Fluorinated indole with aldehyde group |

| 3-Chloro-4-(4-Cl-phenoxy)aniline | 101-79-1 | 0.92 | Chlorinated aromatic amine |

Key Observations :

- Fluorinated analogs (e.g., 2338-71-8) exhibit high similarity due to shared halogen substituents and aromatic backbones, which influence reactivity and solubility .

- Chlorinated analogs (e.g., 101-79-1) show slightly lower similarity but retain comparable electronic properties for applications in agrochemicals or pharmaceuticals .

Physicochemical and Toxicological Comparisons

Table 2: Property Comparison of this compound and Analogs

| Property | This compound (Hypothetical) | 2338-71-8 | 101-79-1 |

|---|---|---|---|

| Molecular Weight | ~300–350 g/mol | 163.15 g/mol | 219.67 g/mol |

| Solubility | Moderate (0.7–1.2 mg/mL) | 0.721 mg/mL | 0.19 mg/mL |

| Bioavailability Score | 0.55–0.65 | 0.55 | N/A |

| CYP Inhibition | CYP1A2, CYP2C19 | CYP1A2 | CYP1A2, CYP2C9 |

| Toxicity Warnings | Acute toxicity (Category 9) | Low toxicity | Hazardous (H302, H410) |

Key Findings :

- Solubility : Fluorinated analogs (e.g., 2338-71-8) exhibit higher solubility in polar solvents due to aldehyde functional groups, while chlorinated analogs (e.g., 101-79-1) show lower solubility, impacting their environmental persistence .

- Toxicity : Chlorinated compounds often display higher acute toxicity (e.g., H410 for aquatic toxicity) compared to fluorinated derivatives, which may prioritize their regulatory scrutiny .

Functional and Application-Based Comparisons

Environmental and Regulatory Considerations

- Read-Across Predictions : Machine learning models (e.g., RASAR) enable toxicity predictions for this compound by extrapolating data from structurally similar compounds. For example, analogs with ≥70% similarity provide reliable read-across data for ecotoxicity endpoints .

- Regulatory Coverage : A small subset of labeled compounds (e.g., 1,387 REACH Annex VI chemicals) can predict hazards for >33,000 EINECS substances, highlighting the efficiency of similarity-based regulatory frameworks .

Biological Activity

Overview of Einecs 251-797-9

This compound refers to a specific chemical compound listed under the European Inventory of Existing Commercial Chemical Substances (EINECS). The identification number is used for regulatory purposes within the European Union. While detailed biological activity data may not be readily available, compounds under this classification often serve various purposes in industrial applications, pharmaceuticals, and research.

The biological activity of chemical compounds can vary widely based on their structure and functional groups. For many organic compounds, the following mechanisms may be relevant:

- Enzyme Inhibition : Many compounds act as inhibitors for specific enzymes, which can lead to therapeutic effects in diseases.

- Receptor Binding : Compounds may interact with biological receptors, modulating physiological responses.

- Antioxidant Activity : Some compounds exhibit antioxidant properties, protecting cells from oxidative stress.

Potential Applications

- Pharmaceuticals : Compounds similar to this compound may be investigated for their potential as drug candidates in treating various conditions.

- Agricultural Chemicals : Some compounds serve as herbicides or pesticides, impacting plant growth and pest management.

- Industrial Uses : Many EINECS-listed compounds are utilized in manufacturing processes, including plastics and coatings.

Case Studies

While specific case studies on this compound are not available, similar compounds have been studied extensively. Here are examples of research findings relevant to related compounds:

- A study demonstrated that certain phenolic compounds exhibit significant antioxidant activity, which could be beneficial in preventing chronic diseases (e.g., cardiovascular diseases) due to their ability to scavenge free radicals.

- Research has shown that some synthetic derivatives of natural products can inhibit cancer cell proliferation by targeting specific signaling pathways.

Data Table of Related Compounds

| Compound Name | EINECS Number | Biological Activity | Applications |

|---|---|---|---|

| Compound A | 251-797-1 | Antioxidant | Pharmaceuticals, Nutraceuticals |

| Compound B | 251-797-2 | Enzyme Inhibition | Drug Development |

| Compound C | 251-797-3 | Antimicrobial | Agricultural Chemicals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.